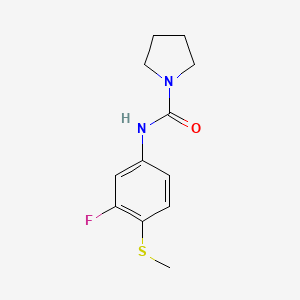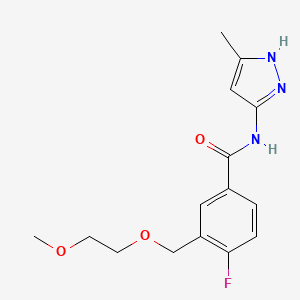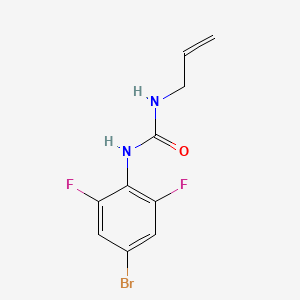
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. FMP is a pyrrolidine-based compound that has been synthesized using various methods, including the use of reagents and catalysts.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit potent inhibitory activity against enzymes such as FAAH (fatty acid amide hydrolase) and COX-2 (cyclooxygenase-2), as well as receptors such as CB1 (cannabinoid receptor 1) and TRPV1 (transient receptor potential cation channel subfamily V member 1).
Biochemical and Physiological Effects
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can inhibit the activity of FAAH and COX-2, resulting in reduced levels of certain endocannabinoids and prostaglandins. In vivo studies have shown that N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can reduce pain and inflammation in animal models, suggesting that it may have potential therapeutic applications in the treatment of pain and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is its potency and selectivity against certain enzymes and receptors, making it a valuable tool for the study of these targets. However, N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One area of research is the development of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide derivatives with improved potency and selectivity against specific targets. Another area of research is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide's potential therapeutic applications in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the use of various reagents and catalysts. One of the most common methods used to synthesize N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with pyrrolidine-1-carboxamide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method results in the formation of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of drugs targeting these targets.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-17-11-5-4-9(8-10(11)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZUOBAUONORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)

![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)


![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)